(5S)-5-ethylimidazolidine-2,4-dione
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Overview
Description
(5S)-5-ethylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an ethyl group at the 5th position of the imidazolidine ring. Imidazolidine-2,4-diones are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is common to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine derivatives.
Substitution: The ethyl group at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various imidazolidine-2,4-dione derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
(5S)-5-ethylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-methylimidazolidine-2,4-dione
- (5S)-5-iododihydro-2,4(1H,3H)-pyrimidinedione
Uniqueness
(5S)-5-ethylimidazolidine-2,4-dione is unique due to the presence of the ethyl group at the 5th position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
525599-49-9 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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